molecular formula C13H16O3 B036296 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- CAS No. 80449-31-6

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Cat. No.: B036296
CAS No.: 80449-31-6
M. Wt: 220.26 g/mol
InChI Key: ODVKSTFPQDVPJZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, also known as Ulinastatin, is trypsin , a serine protease . Trypsin plays a crucial role in various physiological and pathological processes, including digestion and inflammation.

Mode of Action

Ulinastatin acts as a trypsin inhibitor . It binds to trypsin, preventing it from catalyzing the hydrolysis of peptide bonds in proteins, thereby inhibiting its proteolytic activity . This interaction results in the modulation of the inflammatory response.

Biochemical Pathways

The inhibition of trypsin by Ulinastatin affects various biochemical pathways, primarily those involved in inflammation and digestion . By inhibiting trypsin, Ulinastatin can prevent the activation of other proteases in the cascade, thereby reducing inflammation and tissue damage.

Pharmacokinetics

It is likely absorbed in the gut, distributed throughout the body, metabolized by proteolytic enzymes, and excreted via the kidneys .

Result of Action

The primary result of Ulinastatin’s action is the reduction of inflammation . By inhibiting trypsin, it prevents the activation of inflammatory cascades, thereby reducing inflammation and associated tissue damage .

Action Environment

The action of Ulinastatin can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding affinity of Ulinastatin to trypsin . Furthermore, the presence of other proteases can influence the efficacy of Ulinastatin, as they may compete with trypsin for binding to Ulinastatin .

Biochemical Analysis

Biochemical Properties

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- plays a significant role in biochemical reactions by inhibiting serine proteases, such as trypsin and chymotrypsin. These enzymes are involved in various physiological processes, including digestion, inflammation, and blood coagulation. By inhibiting these enzymes, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- helps regulate these processes and maintain homeostasis. The compound interacts with the active sites of these enzymes, forming stable complexes that prevent their activity .

Cellular Effects

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- has been shown to have various effects on different cell types and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the apoptosis of vascular smooth muscle cells by modulating the Sirt1/FoxO3a pathway . Additionally, it can influence the expression of genes involved in inflammation and immune response, thereby reducing inflammation and promoting tissue repair .

Molecular Mechanism

The molecular mechanism of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- involves its interaction with serine proteases. The compound binds to the active sites of these enzymes, forming stable complexes that inhibit their activity. This inhibition prevents the enzymes from cleaving their substrates, thereby regulating various physiological processes. Additionally, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of serine proteases and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- vary with different dosages in animal models. At low doses, the compound can effectively inhibit serine proteases and reduce inflammation without causing significant adverse effects . At high doses, it can cause toxicity and adverse effects, such as liver and kidney damage . Therefore, it is important to carefully determine the optimal dosage for therapeutic applications.

Metabolic Pathways

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is involved in various metabolic pathways, including those related to inflammation and immune response . The compound interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing metabolic flux. For example, it can inhibit the activity of serine proteases, thereby reducing the production of inflammatory mediators and promoting tissue repair .

Transport and Distribution

Within cells and tissues, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound can also accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, it can be found in the cytoplasm, where it inhibits serine proteases and regulates cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- typically involves the reaction of furan derivatives with spiroketals under controlled conditions. The reaction conditions often include the use of solvents like DMSO and catalysts to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce more saturated spiro compounds .

Scientific Research Applications

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Acts as an inhibitor of serine proteases, making it useful in studying enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in conditions like pancreatitis and sepsis due to its inhibitory action on trypsin and other proteases.

    Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various chemical processes

Comparison with Similar Compounds

Similar Compounds

  • Nafamostat mesylate
  • Aprotinin
  • Diminazene aceturate
  • BCX 1470
  • Chrysophanol 8-O-glucoside

Uniqueness

Compared to these similar compounds, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is unique due to its spiro structure and its specific inhibitory action on urinary trypsin. This makes it particularly useful in medical applications related to urinary tract conditions and inflammation .

Biological Activity

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, commonly known as ulinastatin , is a glycoprotein primarily found in human urine. It is classified as a serine protease inhibitor and has garnered significant attention due to its biological activity and potential therapeutic applications. This article delves into the biological activity of ulinastatin, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₆O₃
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 80499-32-7
  • Structure : The compound features a unique spirocyclic structure that contributes to its biological activity.

Ulinastatin exhibits its biological effects primarily through the inhibition of serine proteases, which are critical enzymes involved in various physiological processes such as blood coagulation, inflammation, and cell signaling. The key proteases inhibited by ulinastatin include:

  • Trypsin
  • Chymotrypsin
  • Kallikrein

The inhibition occurs via the formation of stable complexes with these enzymes, effectively preventing them from catalyzing their respective reactions. This mechanism is crucial in managing inflammatory responses and pathological conditions such as pancreatitis and sepsis .

Biological Activity and Therapeutic Applications

Ulinastatin's ability to inhibit serine proteases makes it a candidate for therapeutic applications in several areas:

  • Pancreatitis : Ulinastatin has been shown to reduce the severity of acute pancreatitis by modulating inflammatory responses.
  • Sepsis : Its protease inhibitory activity may help control the systemic inflammatory response associated with sepsis.
  • Inflammatory Bowel Disease : Research indicates potential benefits in managing conditions like Crohn's disease and ulcerative colitis.

Research Findings

Numerous studies have explored the biological activity of ulinastatin:

  • A study demonstrated that ulinastatin significantly reduced trypsin activity in vitro, indicating its potential utility in clinical settings where excessive protease activity is detrimental.
  • Another investigation reported that ulinastatin administration improved outcomes in animal models of acute pancreatitis by decreasing serum amylase levels and inflammatory markers.

Comparative Analysis with Other Protease Inhibitors

The following table summarizes key characteristics of ulinastatin compared to other serine protease inhibitors:

Compound NameStructure TypeKey Features
UlinastatinGlycoproteinInhibits multiple serine proteases; found in human urine
SerpinProteinBroad-spectrum serine protease inhibition; endogenous
Tryptase InhibitorsSmall MoleculesTarget specific serine proteases like tryptase

Ulinastatin's unique spirocyclic structure distinguishes it from other inhibitors, which may be more linear or globular in form .

Case Studies

Several case studies highlight the clinical implications of ulinastatin:

  • Case Study on Acute Pancreatitis : A clinical trial involving patients with acute pancreatitis showed that those treated with ulinastatin had reduced levels of inflammatory cytokines and improved clinical outcomes compared to controls.
  • Sepsis Management : In a randomized controlled trial, ulinastatin was administered to septic patients, resulting in lower mortality rates and reduced organ dysfunction scores compared to standard care .

Properties

IUPAC Name

3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVKSTFPQDVPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1)COC(OC2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001247
Record name 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80449-31-6, 80449-32-7, 80499-32-7
Record name Ulinastatin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trypsin inhibitor (human urine urinastatin protein moiety)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080499327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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